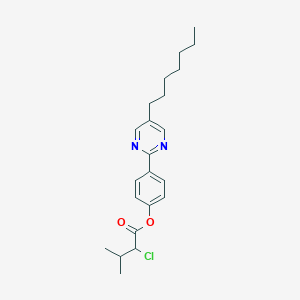
4-(Heptanoylamino)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptanoylamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a heptanoylamino group attached to the fourth position of the benzoic acid ring and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoylamino)-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid (salicylic acid) with heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+Heptanoyl chloride→4-(Heptanoylamino)-2-hydroxybenzoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Heptanoylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the heptanoylamino moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-(Heptanoylamino)-2-ketobenzoic acid or 4-(Heptanoylamino)-2-carboxybenzoic acid.
Reduction: Formation of 4-(Heptanoylamino)-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-(Heptanoylamino)-2-halobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Heptanoylamino)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.
Wirkmechanismus
The mechanism of action of 4-(Heptanoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the heptanoylamino group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexanoylamino)-2-hydroxybenzoic acid
- 4-(Octanoylamino)-2-hydroxybenzoic acid
- 4-(Decanoylamino)-2-hydroxybenzoic acid
Uniqueness
4-(Heptanoylamino)-2-hydroxybenzoic acid is unique due to its specific heptanoylamino group, which provides a balance between hydrophobicity and hydrophilicity. This balance can enhance its solubility and bioavailability compared to other similar compounds with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
109446-55-1 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
4-(heptanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-13(17)15-10-7-8-11(14(18)19)12(16)9-10/h7-9,16H,2-6H2,1H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
WSAONYSWRGUASE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)




![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


